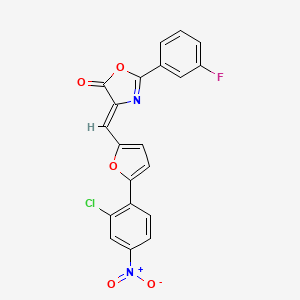amine hydrochloride CAS No. 1089706-54-6](/img/no-structure.png)
[(2-ethylphenyl)methyl](methyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylphenylmethylmethylamine hydrochloride (EPMAH) is an organic compound that is used in many scientific research applications. It is a white, crystalline powder that is soluble in water and has a melting point of approximately 127°C. EPMAH is a synthetic derivative of the naturally occurring alkaloid ephedrine and is structurally related to amphetamine. It is used as a research tool to study the physiological and biochemical effects of amphetamine-like compounds in laboratory experiments.
科学研究应用
[(2-ethylphenyl)methyl](methyl)amine hydrochloride is widely used in scientific research due to its structural similarity to amphetamine. It has been used to study the mechanism of action of amphetamine-like compounds, as well as their biochemical and physiological effects. [(2-ethylphenyl)methyl](methyl)amine hydrochloride has also been used to study the effects of psychostimulants on behavior, cognition, and emotion. Additionally, it has been used to study the effects of drugs on the central nervous system, and to investigate the role of monoamine neurotransmitters in drug addiction and reward systems.
作用机制
[(2-ethylphenyl)methyl](methyl)amine hydrochloride is thought to act as a dopamine and norepinephrine reuptake inhibitor. This means that it blocks the reuptake of these neurotransmitters, thus increasing their levels in the brain. This increases the amount of dopamine and norepinephrine available for neurotransmission, which can lead to increased alertness, focus, and energy levels.
Biochemical and Physiological Effects
[(2-ethylphenyl)methyl](methyl)amine hydrochloride has been shown to increase dopamine and norepinephrine levels in the brain, as well as increase the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of dopamine and norepinephrine. It has also been shown to increase the release of glutamate, an excitatory neurotransmitter, and to reduce the release of GABA, an inhibitory neurotransmitter. Additionally, it has been shown to reduce the release of serotonin, a neurotransmitter involved in mood regulation.
实验室实验的优点和局限性
The use of [(2-ethylphenyl)methyl](methyl)amine hydrochloride in scientific research has several advantages. It is relatively easy to synthesize and is readily available. Additionally, its effects are similar to those of amphetamine, making it a useful tool for studying the effects of psychostimulants. However, there are some limitations to its use in laboratory experiments. [(2-ethylphenyl)methyl](methyl)amine hydrochloride is not approved for human use and its effects have not been studied extensively in humans, so its potential side effects are not well understood. Additionally, its effects vary greatly between individuals, making it difficult to draw general conclusions from experiments using this compound.
未来方向
There are several potential future directions for research using [(2-ethylphenyl)methyl](methyl)amine hydrochloride. These include further studies into the biochemical and physiological effects of the compound, as well as its potential therapeutic applications. Additionally, research could be conducted into the potential long-term effects of [(2-ethylphenyl)methyl](methyl)amine hydrochloride on the brain, as well as its potential for abuse and addiction. Finally, research could be conducted into the possible uses of [(2-ethylphenyl)methyl](methyl)amine hydrochloride in treating a variety of conditions, such as attention deficit hyperactivity disorder and depression.
合成方法
[(2-ethylphenyl)methyl](methyl)amine hydrochloride is synthesized using a two-step process. The first step involves the reaction of ephedrine with formaldehyde and hydrochloric acid to form a product known as 2-ethylphenylmethylamine (EPM). This intermediate product is then reacted with methyl chloride to form [(2-ethylphenyl)methyl](methyl)amine hydrochloride. This reaction is typically carried out under anhydrous conditions to prevent the formation of unwanted byproducts.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for [(2-ethylphenyl)methyl](methyl)amine hydrochloride involves the alkylation of benzylamine with 2-ethylbenzyl chloride, followed by N-methylation using formaldehyde and hydrogen cyanide. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Benzylamine", "2-Ethylbenzyl chloride", "Formaldehyde", "Hydrogen cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Benzylamine is reacted with 2-Ethylbenzyl chloride in the presence of a base such as sodium hydroxide to form [(2-ethylphenyl)methyl]amine.", "Step 2: The resulting amine is then reacted with formaldehyde and hydrogen cyanide in the presence of a reducing agent such as sodium borohydride to form N-methyl[(2-ethylphenyl)methyl]amine.", "Step 3: N-methyl[(2-ethylphenyl)methyl]amine is then reacted with hydrochloric acid to form [(2-ethylphenyl)methyl](methyl)amine hydrochloride." ] } | |
CAS 编号 |
1089706-54-6 |
产品名称 |
[(2-ethylphenyl)methyl](methyl)amine hydrochloride |
分子式 |
C10H16ClN |
分子量 |
185.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



